molecular formula C13H16BrNO B4564376 (E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one

(E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one

Cat. No.: B4564376
M. Wt: 282.18 g/mol
InChI Key: QHTANYDUSYXBCK-CMDGGOBGSA-N
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Description

(E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one is an organic compound characterized by the presence of a bromoaniline group attached to a dimethylpentene backbone

Scientific Research Applications

(E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one typically involves the reaction of 4-bromoaniline with a suitable ketone under specific conditions. One common method involves the use of a base to facilitate the formation of the enamine intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism by which (E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(4-Bromoanilino)hydroxymethylene]malonic acid
  • 5-[(E)-(4-Bromoanilino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione

Uniqueness

(E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one is unique due to its specific structural features, such as the presence of the bromoaniline group and the dimethylpentene backbone

Properties

IUPAC Name

(E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)12(16)8-9-15-11-6-4-10(14)5-7-11/h4-9,15H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTANYDUSYXBCK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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